Methyl 2-(cyclopropylmethoxy)-5-ethynylbenzoate
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Overview
Description
Methyl 2-(cyclopropylmethoxy)-5-ethynylbenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a cyclopropylmethoxy group and an ethynyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(cyclopropylmethoxy)-5-ethynylbenzoate typically involves the esterification of 2-(cyclopropylmethoxy)-5-ethynylbenzoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and high-purity product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(cyclopropylmethoxy)-5-ethynylbenzoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(cyclopropylmethoxy)-5-ethynylbenzoic acid.
Reduction: Formation of 2-(cyclopropylmethoxy)-5-ethynylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(cyclopropylmethoxy)-5-ethynylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Methyl 2-(cyclopropylmethoxy)-5-ethynylbenzoate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(cyclopropylmethoxy)-5-methylbenzoate
- Methyl 2-(cyclopropylmethoxy)-5-bromobenzoate
- Methyl 2-(cyclopropylmethoxy)-5-nitrobenzoate
Uniqueness
Methyl 2-(cyclopropylmethoxy)-5-ethynylbenzoate is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with enhanced properties.
Properties
IUPAC Name |
methyl 2-(cyclopropylmethoxy)-5-ethynylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-3-10-6-7-13(17-9-11-4-5-11)12(8-10)14(15)16-2/h1,6-8,11H,4-5,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCUUGCLANEHHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#C)OCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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